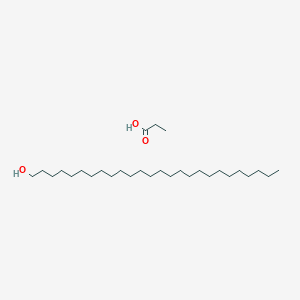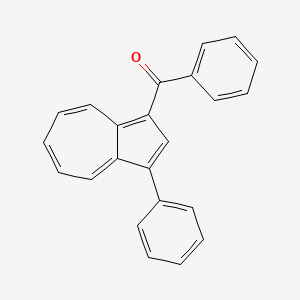
Hexacosan-1-ol;propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Hexacosan-1-ol can be synthesized through the reduction of hexacosanoic acid or its esters. The reduction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and via the oxidation of propionaldehyde with oxygen. A green route involves the selective oxidation of 1-propanol to propanoic acid using hydrogen peroxide (H2O2) catalyzed by heteropolyoxometalates .
化学反应分析
Types of Reactions
Hexacosan-1-ol undergoes oxidation to form hexacosanal, a long-chain fatty aldehyde . It can also participate in esterification reactions to form esters with various carboxylic acids.
Propanoic acid can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. It can be reduced to propanol using reducing agents like LiAlH4 .
Common Reagents and Conditions
Esterification: Both hexacosan-1-ol and propanoic acid can undergo esterification in the presence of acid catalysts like sulfuric acid (H2SO4) to form esters.
Major Products
Hexacosanal: Formed from the oxidation of hexacosan-1-ol.
Propyl propanoate: Formed from the esterification of propanoic acid with propanol.
科学研究应用
Hexacosan-1-ol is used in the study of plant epicuticular waxes and plant cuticles due to its natural occurrence in many plant species . It is also used in the formulation of cosmetics and personal care products for its emollient properties.
Propanoic acid is widely used as a preservative in the feed, food, and pharmaceutical industries. It is also incorporated in the perfume, herbicide, and polymer industries . In scientific research, it is used to study metabolic pathways involving carboxylic acids .
作用机制
Hexacosan-1-ol exerts its effects primarily through its physical properties, such as forming a barrier on the skin or plant surfaces, which helps in reducing water loss and providing protection .
Propanoic acid undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate in within the human body .
相似化合物的比较
Similar Compounds
Hexacosanoic acid: A long-chain fatty acid that can be reduced to hexacosan-1-ol.
Hexacosanal: The aldehyde form of hexacosan-1-ol.
Propanol: The alcohol form of propanoic acid.
Uniqueness
Hexacosan-1-ol is unique due to its long carbon chain, which imparts specific physical properties such as high melting point and waxy texture . Propanoic acid is unique for its antimicrobial properties and its role in metabolic pathways .
属性
CAS 编号 |
646535-52-6 |
|---|---|
分子式 |
C29H60O3 |
分子量 |
456.8 g/mol |
IUPAC 名称 |
hexacosan-1-ol;propanoic acid |
InChI |
InChI=1S/C26H54O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2-3(4)5/h27H,2-26H2,1H3;2H2,1H3,(H,4,5) |
InChI 键 |
GMBZKSSMVMAEBP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCO.CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)


![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)

![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)

